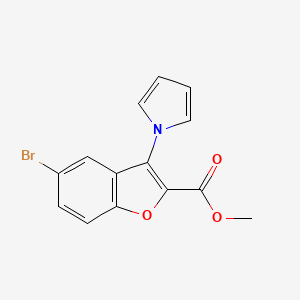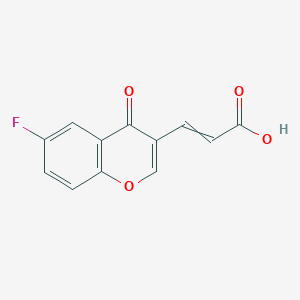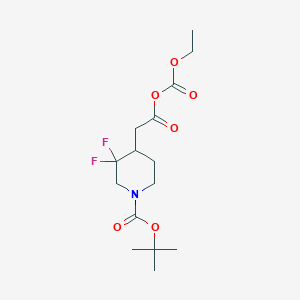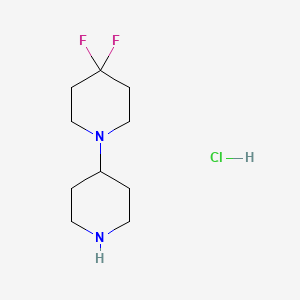![molecular formula C17H14F2N2O2 B12453249 2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)
2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol is a compound belonging to the benzodiazepine class, which is known for its wide range of pharmacological activities. Benzodiazepines are extensively used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties . This particular compound features a difluoromethyl group, which can enhance its pharmacokinetic properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol typically involves the condensation of aromatic o-diamines with ketones, followed by cyclization . One common method uses BiCl3 as a catalyst to facilitate the condensation-cyclization process under mild conditions . The reaction conditions are optimized to ensure high yields and functional group compatibility.
Industrial Production Methods
For industrial production, continuous flow synthesis is often employed to ensure scalability and efficiency . This method allows for the precise control of reaction parameters and can be adapted to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor . This interaction results in the sedative, anxiolytic, and anticonvulsant properties characteristic of benzodiazepines. The difluoromethyl group may enhance the compound’s binding affinity and selectivity for the GABA_A receptor .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.
Fludiazepam: Known for its potent anxiolytic and muscle relaxant properties.
Uniqueness
2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol is unique due to the presence of the difluoromethyl group, which can enhance its pharmacokinetic properties and biological activity compared to other benzodiazepines . This modification may result in improved efficacy and reduced side effects.
Properties
Molecular Formula |
C17H14F2N2O2 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-1H-1,5-benzodiazepin-4-yl]-5-methoxyphenol |
InChI |
InChI=1S/C17H14F2N2O2/c1-23-10-6-7-11(16(22)8-10)14-9-15(17(18)19)21-13-5-3-2-4-12(13)20-14/h2-9,17,21-22H,1H3 |
InChI Key |
NMGUOFZKKPGAOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)

![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)

